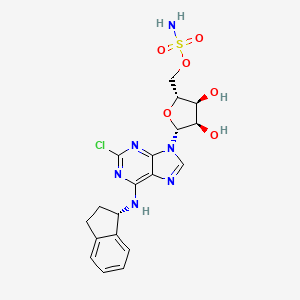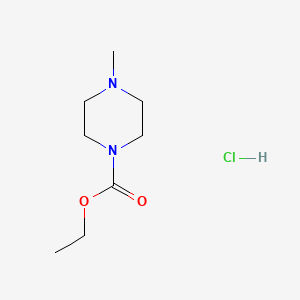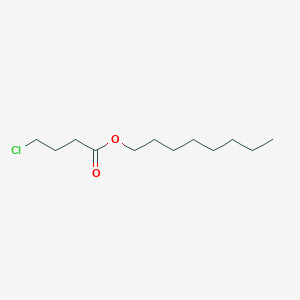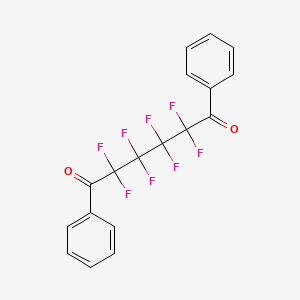
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts distinct characteristics such as high thermal stability, chemical inertness, and low surface energy, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluorobenzene with a suitable diketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible due to the presence of fluorine atoms, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and as a component in specialty coatings and lubricants.
Mecanismo De Acción
The mechanism by which 2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to specific interactions with biological molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A related compound with similar fluorination but different functional groups.
1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane: Another fluorinated compound with hydroxyl groups instead of diketone functionality.
Uniqueness
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione is unique due to its diketone structure combined with extensive fluorination, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance.
Propiedades
Número CAS |
2525-80-6 |
|---|---|
Fórmula molecular |
C18H10F8O2 |
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5-octafluoro-1,6-diphenylhexane-1,6-dione |
InChI |
InChI=1S/C18H10F8O2/c19-15(20,13(27)11-7-3-1-4-8-11)17(23,24)18(25,26)16(21,22)14(28)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
QQMRZYZHLHQTRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C(C(C(C(=O)C2=CC=CC=C2)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



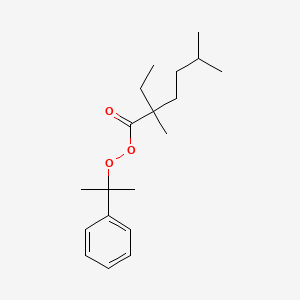
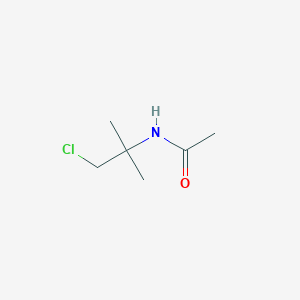
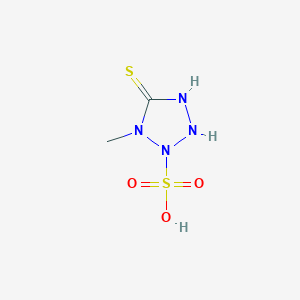

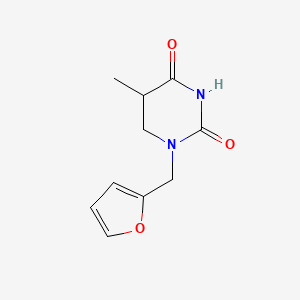
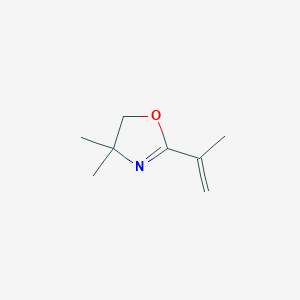


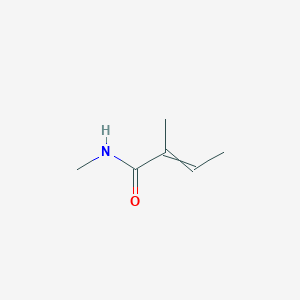
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
